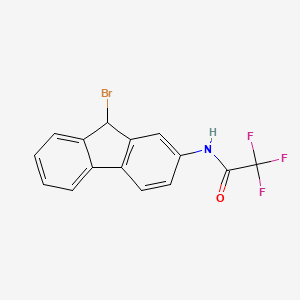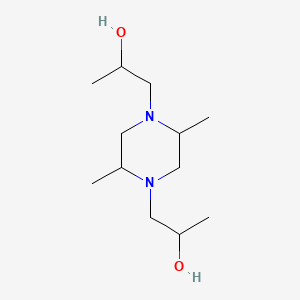
alpha,alpha',2,5-Tetramethylpiperazine-1,4-diethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
alpha,alpha’,2,5-Tetramethylpiperazine-1,4-diethanol: is a chemical compound with the molecular formula C12H26N2O2 and a molecular weight of 230.35 g/mol . It is known for its unique structure, which includes a piperazine ring substituted with methyl and ethanol groups. This compound is primarily used in scientific research and industrial applications due to its versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha’,2,5-Tetramethylpiperazine-1,4-diethanol typically involves the reaction of piperazine derivatives with appropriate alkylating agents. One common method includes the alkylation of piperazine with methyl and ethanol groups under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, like ethanol or methanol, to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product.
化学反応の分析
Types of Reactions: alpha,alpha’,2,5-Tetramethylpiperazine-1,4-diethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for substitution include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens, alkylating agents; reactions are often conducted in the presence of a catalyst or under reflux conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
alpha,alpha’,2,5-Tetramethylpiperazine-1,4-diethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
作用機序
The mechanism of action of alpha,alpha’,2,5-Tetramethylpiperazine-1,4-diethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Piperazine: A parent compound with a similar structure but lacking the methyl and ethanol substitutions.
N-Methylpiperazine: A derivative with a single methyl group substitution.
N,N’-Dimethylpiperazine: A compound with two methyl groups substituted on the piperazine ring.
Uniqueness: alpha,alpha’,2,5-Tetramethylpiperazine-1,4-diethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methyl and ethanol groups enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
53503-90-5 |
|---|---|
分子式 |
C12H26N2O2 |
分子量 |
230.35 g/mol |
IUPAC名 |
1-[4-(2-hydroxypropyl)-2,5-dimethylpiperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C12H26N2O2/c1-9-5-14(8-12(4)16)10(2)6-13(9)7-11(3)15/h9-12,15-16H,5-8H2,1-4H3 |
InChIキー |
DTQIXUAQWTUJSV-UHFFFAOYSA-N |
正規SMILES |
CC1CN(C(CN1CC(C)O)C)CC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


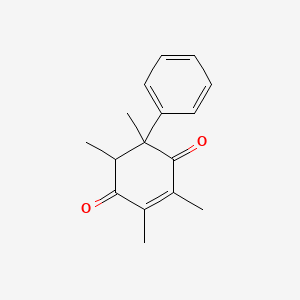
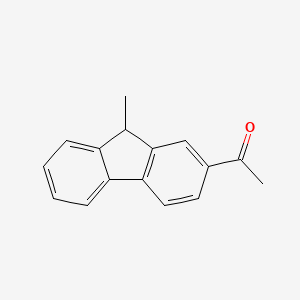
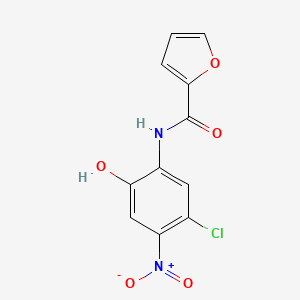
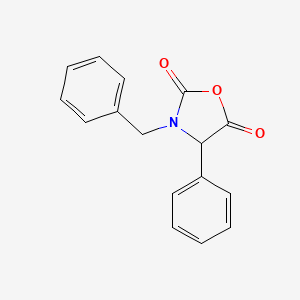
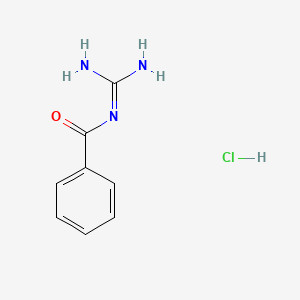
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B15076625.png)
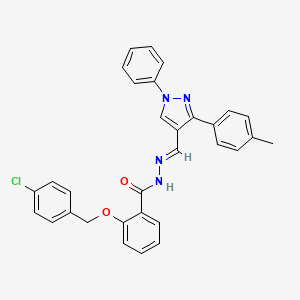
![4-[(E)-(2,5-dimethyl-4-nitrophenyl)diazenyl]-N,N,3,5-tetramethylaniline](/img/structure/B15076634.png)
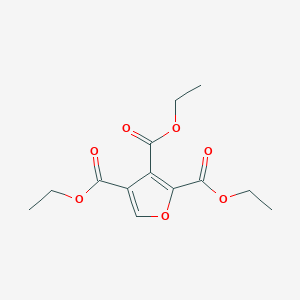
![2,4-dinitro-1-[(E)-2-(2-nitrophenyl)ethenyl]benzene](/img/structure/B15076652.png)
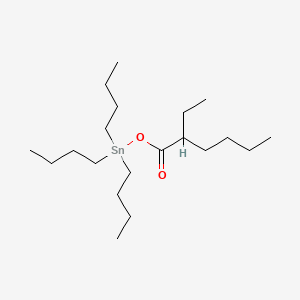

![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B15076663.png)
